6-Bromoindirubin-3'-oxime

Catalog No.
S535830
CAS No.
667463-62-9
M.F
C16H10BrN3O2
M. Wt
356.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromoindirubin-3'-oxime

CAS Number

667463-62-9

Product Name

6-Bromoindirubin-3'-oxime

IUPAC Name

6-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol

Molecular Formula

C16H10BrN3O2

Molecular Weight

356.17 g/mol

InChI

InChI=1S/C16H10BrN3O2/c17-8-5-6-9-12(7-8)19-16(21)13(9)15-14(20-22)10-3-1-2-4-11(10)18-15/h1-7,18-19,21H

InChI Key

SAQUSDSPQYQNBG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC(=C4)Br)O)N=O

Solubility

Soluble in DMSO

Synonyms

BIO; ​GSK3 Inhibitor IX; MLS 2052; MLS-2052; MLS2052.

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC(=C4)Br)O)N=O

Description

The exact mass of the compound 6-Bromoindirubin-3'-oxime is 354.9956 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 745931. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. It belongs to the ontological category of oxindoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of Glycogen Synthase Kinase-3β (GSK-3β)

6BIO acts as a potent inhibitor of an enzyme called Glycogen Synthase Kinase-3β (GSK-3β) []. GSK-3β is a multifaceted enzyme involved in various cellular processes. Its dysregulation has been linked to the development of several age-related diseases, including cancer, neurodegeneration, and diabetes []. By inhibiting GSK-3β, 6BIO might offer a strategy to combat these conditions.

6-Bromoindirubin-3'-oxime is a small organic compound belonging to the indole class, specifically categorized as an indoline. Its molecular formula is C₁₆H₁₀BrN₃O₂, and it has a molecular weight of approximately 356.174 g/mol. The compound is recognized for its unique structure, which includes a bromine atom and an oxime functional group, contributing to its biological activities and chemical reactivity. It is often referred to by its synonyms, including 6-Bromoindirubin-3'-oxime and 6-BIO .

6BIO acts as a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a critical enzyme involved in various cellular processes [, ]. GSK-3 plays a role in regulating glycogen synthesis, cell cycle progression, and the Wnt signaling pathway []. By inhibiting GSK-3, 6BIO can influence these processes and potentially impact cellular health and aging.

Studies suggest that 6BIO's mechanism of action involves binding to the ATP-binding pocket of GSK-3, thereby preventing ATP binding and subsequent enzyme activity []. This inhibition can lead to the activation of cytoprotective cellular modules, such as autophagy, which helps remove damaged cellular components and contributes to cellular health [, ].

6-Bromoindirubin-3'-oxime functions primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a crucial enzyme involved in various signaling pathways. The inhibition of GSK-3β leads to several downstream effects, including modulation of cellular processes such as apoptosis, proliferation, and differentiation. The compound also interacts with other signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, affecting autophagy and oxidative stress responses .

This compound exhibits a range of biological activities:

  • Antioxidant Effects: 6-Bromoindirubin-3'-oxime has been shown to activate antioxidant responses in human cells, reducing oxidative stress and protecting against DNA damage .
  • Anti-aging Properties: Studies indicate that it can retard aging processes in cardiomyocytes and other cell types by modulating autophagy and reducing oxidative stress levels .
  • Cancer Inhibition: The compound demonstrates anti-tumor properties by inhibiting GSK-3β, which is implicated in tumorigenesis .
  • Neuroprotective Effects: It has potential applications in neurodegenerative diseases due to its ability to protect neurons from oxidative damage .

The synthesis of 6-Bromoindirubin-3'-oxime typically involves the following steps:

  • Starting Material: Indirubin or its derivatives are used as the starting material.
  • Bromination: The introduction of the bromine atom is achieved through electrophilic aromatic substitution.
  • Oximation: The oxime group is added via reaction with hydroxylamine under acidic conditions.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

These methods may vary slightly depending on specific laboratory protocols or desired yields .

6-Bromoindirubin-3'-oxime has several notable applications:

  • Pharmaceutical Development: Due to its role as a GSK-3β inhibitor, it is explored for therapeutic interventions in age-related diseases, diabetes, cancer, and neurodegenerative disorders .
  • Research Tool: It serves as a valuable tool in biological research for studying cellular signaling pathways related to GSK-3β inhibition and autophagy regulation .
  • Potential Anti-aging Agent: Its ability to enhance autophagy and reduce oxidative stress positions it as a candidate for anti-aging therapies .

Interaction studies have demonstrated that 6-Bromoindirubin-3'-oxime can modulate various signaling pathways:

  • GSK-3β Pathway: It inhibits GSK-3β activity, leading to increased cellular survival and differentiation in muscle cells .
  • mTOR Pathway: By affecting the mTOR pathway, it enhances autophagy processes that are crucial for cellular homeostasis and longevity .
  • Reactive Oxygen Species Regulation: The compound reduces levels of reactive oxygen species (ROS), thereby mitigating oxidative stress-related damage in cells .

Several compounds share structural or functional similarities with 6-Bromoindirubin-3'-oxime. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
IndirubinNatural product with similar structureFound in mollusks; known for its anti-inflammatory properties
Lithium ChlorideGSK-3 inhibitorCommonly used in bipolar disorder treatment
CHIR99021Selective GSK-3 inhibitorSynthetic compound with specific inhibition profile
BIO (Indirubin derivative)Similar biological effects on GSK-3Often used interchangeably with 6-Bromoindirubin
SB216763Another GSK-3 inhibitorSelective for GSK-3β; used in cancer research

The uniqueness of 6-Bromoindirubin-3'-oxime lies in its specific oxime functionality combined with bromination, enhancing its biological activity compared to other GSK-3 inhibitors.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

354.99564 g/mol

Monoisotopic Mass

354.99564 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

667463-62-9

Wikipedia

GSK-3 inhibitor IX
6-bromo-3-[3-(hydroxyamino)-2-indolylidene]-1H-indol-2-one

Dates

Modify: 2023-08-15
1. Meijer, L., Skaltsounis, A.L., Magiatis, P., et al. GSK-3-selective inhibitors derived from tyrian purple indirubins. Chem. Biol. 10(12), 1255-1266 (2003).
2. Polychronopoulos, P., Magiatis, P., Skaltsounis, A.L., et al. Structural basis for the synthesis of indirubins as potent and selective inhibitors of glycogen synthase kinase-3 and cyclin-dependent kinases. J. Med. Chem. 47(4), 935-946 (2004).
3. Sato, N., Meijer, L., Skaltsounis, L., et al. Maintenance of pluripotency in human and mouse embryonic stem cells through activation of Wnt signaling by a pharmacological GSK-3-specific inhibitor. Nature Medicine 10(1), 55-63 (2004).
4. Tseng, A.S., Engel, F.B., and Keating, M.T. The GSK-3 inhibitor BIO promotes proliferation in mammalian cardiomyocytes. Chemistry & Biology 13, 957-963 (2006).

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